molecular formula C14H13ClN4OS B4507315 3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4507315
M. Wt: 320.8 g/mol
InChI Key: PBTDXNBOIGDQEX-UHFFFAOYSA-N
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Description

This compound features a 6-chloro-substituted indole core linked via a propanamide chain to a 5-methyl-1,3,4-thiadiazole moiety. Its molecular formula is C₁₄H₁₂ClN₅OS (molecular weight: 333.8 g/mol). The chloro group at position 6 of the indole ring and the methyl group on the thiadiazole are critical for its physicochemical and biological properties. Indole derivatives are renowned for their pharmacological versatility, while thiadiazoles contribute to metabolic stability and target binding .

Properties

IUPAC Name

3-(6-chloroindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-9-17-18-14(21-9)16-13(20)5-7-19-6-4-10-2-3-11(15)8-12(10)19/h2-4,6,8H,5,7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDXNBOIGDQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized and chlorinated at the 6-position.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and an appropriate carboxylic acid derivative.

    Coupling Reaction: The chlorinated indole and the thiadiazole are then coupled through a propanamide linker, using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions might target the amide or thiadiazole functionalities.

    Substitution: The chlorine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for activity against bacteria and fungi.

    Anticancer Agents: Studied for potential cytotoxic effects on cancer cells.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations

  • Halogen Effects : Chloro (Cl) at indole C6 balances reactivity and stability. Bromo (Br) analogs (e.g., ) exhibit higher lipophilicity but may incur toxicity. Fluoro (F) derivatives (e.g., ) improve metabolic stability and bioavailability.
  • Substituent Position : Activity is highly sensitive to indole substitution sites. C6-substituted compounds (target molecule) generally outperform C5 or C7 analogs (e.g., ).
  • Thiadiazole Modifications : Methyl groups (target compound) enhance solubility vs. cyclopropyl () or benzyl (), which introduce steric hindrance.

Research Findings and Pharmacological Insights

Binding Affinity and Selectivity

  • The target compound’s chloro group enhances hydrogen bonding with enzyme active sites (e.g., kinases or proteases) compared to non-halogenated analogs .
  • Methyl on thiadiazole improves pharmacokinetics (e.g., half-life) over bulkier substituents like benzyl, which reduce oral absorption .

Toxicity and Metabolic Stability

  • Chloro-substituted indoles show lower hepatotoxicity than bromo analogs in preclinical models .
  • Fluoro derivatives () exhibit superior CYP450 resistance, reducing drug-drug interaction risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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